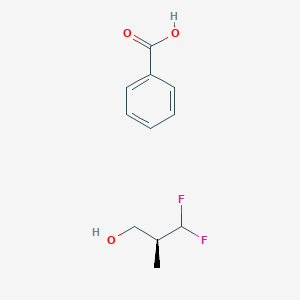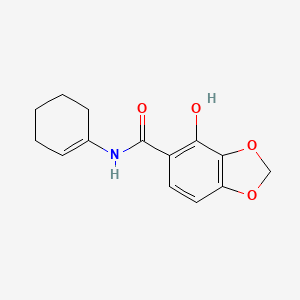![molecular formula C27H22O3 B12557226 3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran CAS No. 188985-44-6](/img/structure/B12557226.png)
3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran is a compound belonging to the class of naphthopyrans Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-naphthol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the naphthopyran ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran undergoes several types of chemical reactions, including:
Photochromic Reactions: Exposure to UV light induces a ring-opening reaction, converting the closed form to colored isomers.
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Photochromic Reactions: UV light exposure.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products
Photochromic Reactions: Colored isomers such as merocyanine dyes.
Oxidation: Quinones.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran has several scientific research applications:
Materials Science: Used in the development of photochromic materials for smart windows and lenses.
Photochemistry: Studied for its photochromic properties and potential use in light-responsive systems.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran primarily involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a ring-opening reaction, forming colored isomers. This process is reversible, and the compound returns to its original form when the light source is removed . The molecular targets and pathways involved in this process are related to the electronic transitions within the naphthopyran structure.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Another naphthopyran with similar photochromic properties.
Spiropyrans: Compounds that also exhibit photochromic behavior but have a different ring structure.
Uniqueness
3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran is unique due to the presence of methoxy groups on the phenyl ring, which can influence its electronic properties and photochromic behavior. This makes it particularly useful in applications requiring precise control over light-induced changes .
Properties
CAS No. |
188985-44-6 |
|---|---|
Molecular Formula |
C27H22O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-phenylbenzo[f]chromene |
InChI |
InChI=1S/C27H22O3/c1-28-25-15-13-21(18-26(25)29-2)27(20-9-4-3-5-10-20)17-16-23-22-11-7-6-8-19(22)12-14-24(23)30-27/h3-18H,1-2H3 |
InChI Key |
IGYSQLZOXHOZPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride](/img/structure/B12557157.png)
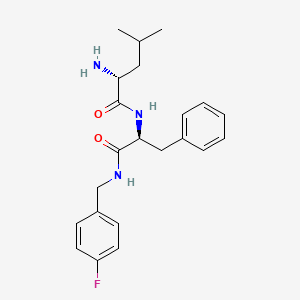
![1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl-](/img/structure/B12557174.png)
![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)
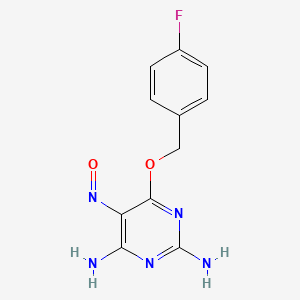
![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)
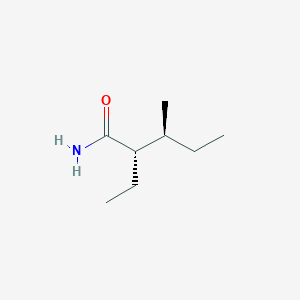
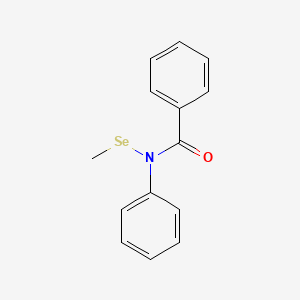
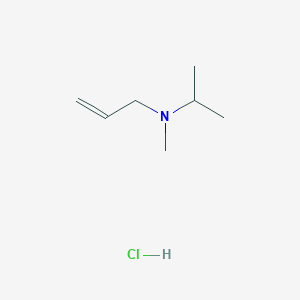
![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)
